molecular formula C17H14F3N3O2 B2411689 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 2097888-74-7

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one

Cat. No. B2411689
CAS RN: 2097888-74-7
M. Wt: 349.313
InChI Key: RIRKHJLTLBVAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a piperazin-2-one ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Pyridine rings can participate in electrophilic substitution reactions, and amide groups (like in piperazin-2-one) can undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its structure and the target it’s designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-pyridin-3-yl-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)14-6-2-1-5-13(14)16(25)22-8-9-23(15(24)11-22)12-4-3-7-21-10-12/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRKHJLTLBVAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one

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